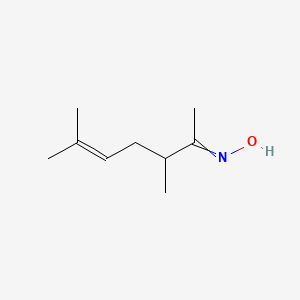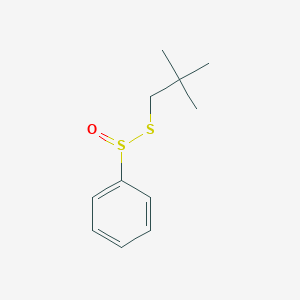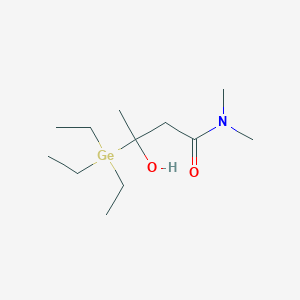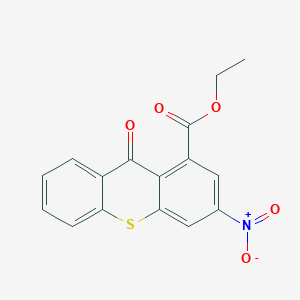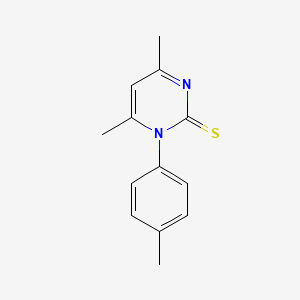
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a thione group at the 2-position of the pyrimidine ring, along with methyl groups at the 4 and 6 positions and a 4-methylphenyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-thiouracil with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methyl groups and the phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione is not fully understood, but it is believed to interact with various molecular targets and pathways. The thione group can form interactions with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to fit into specific binding sites, making it a potential inhibitor of certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-thiouracil: Similar structure but lacks the 4-methylphenyl group.
1-Phenyl-4,6-dimethylpyrimidine-2(1H)-thione: Similar structure but has a phenyl group instead of a 4-methylphenyl group.
Uniqueness
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione is unique due to the presence of both methyl groups and a 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
80426-66-0 |
|---|---|
Fórmula molecular |
C13H14N2S |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-(4-methylphenyl)pyrimidine-2-thione |
InChI |
InChI=1S/C13H14N2S/c1-9-4-6-12(7-5-9)15-11(3)8-10(2)14-13(15)16/h4-8H,1-3H3 |
Clave InChI |
OLKHZJNDGYFKEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=NC2=S)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
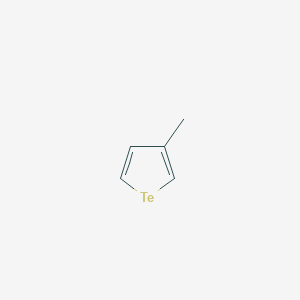
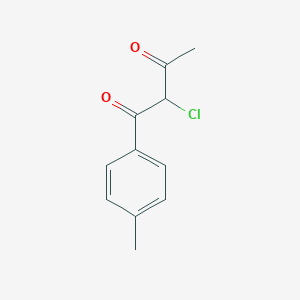
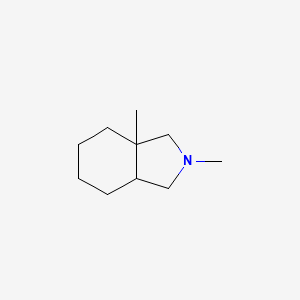
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
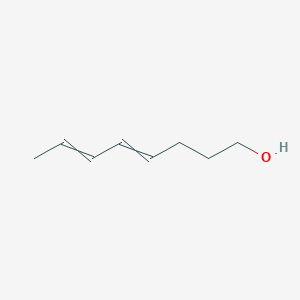
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
